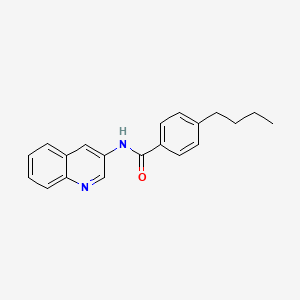

4-butyl-N-(quinolin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-butyl-N-(quinolin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H20N2O and its molecular weight is 304.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-butyl-N-(quinolin-3-yl)benzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its promising biological activities. This compound features a quinoline moiety linked to a benzamide structure, characterized by the presence of a butyl group at the nitrogen atom of the benzamide. This structural configuration enhances its biological activity, particularly in anti-inflammatory applications.

The molecular formula of this compound is C_{16}H_{18}N_{2}O. The presence of the butyl group contributes to its lipophilicity, which is critical for enhancing solubility and bioavailability in biological systems. The compound's reactivity can be attributed to its functional groups, particularly the amide bond, which can undergo hydrolysis under various conditions, and the quinoline ring, which can participate in electrophilic aromatic substitution reactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit elastase, an enzyme implicated in various inflammatory processes. The inhibition of elastase suggests potential therapeutic applications for treating conditions associated with inflammation.

Molecular Interactions

Molecular docking studies have demonstrated that this compound can effectively bind to elastase, indicating its potential as an inhibitor. The compound forms hydrogen bonds with various biological macromolecules, enhancing its binding affinity to target proteins, which is crucial for understanding its mechanism of action and optimizing it for therapeutic use.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from structurally similar compounds in terms of biological activity:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Contains butyl group enhancing lipophilicity | Significant anti-inflammatory effects |

| N-(quinolin-2-yl)benzamide | No butyl group; lower lipophilicity | Moderate anti-inflammatory effects |

| N-(pyridin-4-yl)benzamide | Pyridine instead of quinoline | Varies; often lower than quinoline derivatives |

| N-(phenyl)benzamide | Simplest structure; lacks heterocycles | Limited activity; serves as control |

The presence of the butyl group in this compound distinguishes it from these similar compounds, potentially enhancing its solubility and bioavailability.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives, including this compound. For instance, a study focused on the synthesis and biological evaluation of quinoline-based compounds demonstrated that modifications at the nitrogen atom significantly influenced their anti-inflammatory properties. The findings suggested that structural variations could enhance or diminish biological efficacy depending on their interactions with target enzymes like elastase .

Another research effort highlighted the synthesis of related compounds and their activities against Plasmodium falciparum, showcasing the versatility of quinoline derivatives in medicinal chemistry. Although this study did not directly evaluate this compound, it underscores the importance of structural optimization in developing effective therapeutic agents .

Propriétés

Formule moléculaire |

C20H20N2O |

|---|---|

Poids moléculaire |

304.4 g/mol |

Nom IUPAC |

4-butyl-N-quinolin-3-ylbenzamide |

InChI |

InChI=1S/C20H20N2O/c1-2-3-6-15-9-11-16(12-10-15)20(23)22-18-13-17-7-4-5-8-19(17)21-14-18/h4-5,7-14H,2-3,6H2,1H3,(H,22,23) |

Clé InChI |

LEGBMUNFZPMJOG-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.